[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid
Overview
Description
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid: is a chemical compound with the molecular formula C13H16FNO4S and a molecular weight of 301.33 g/mol . This compound is primarily used in proteomics research and has applications in various scientific fields .
Mechanism of Action
Target of Action
The primary target of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in the destruction of pathogens and regulation of inflammation .
Mode of Action
The compound acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing the enzyme from interacting with its natural substrates . This inhibition disrupts the normal function of hNE, leading to changes in the immune response and inflammation processes .
Biochemical Pathways
The inhibition of hNE affects the proteolysis process, which is a key part of the immune response . hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, the compound can potentially alter these degradation pathways and their downstream effects.
Pharmacokinetics
The compound’s molecular formula is c13h16fno4s , which suggests it may have certain properties affecting its Absorption, Distribution, Metabolism, and Excretion (ADME). The presence of a fluorine atom could enhance the compound’s metabolic stability and lipophilicity , potentially impacting its bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of hNE, leading to potential changes in the immune response and inflammation processes . This could have implications for the treatment of conditions like Acute Respiratory Distress Syndrome (ARDS), where hNE plays a significant role .
Biochemical Analysis
Biochemical Properties
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid plays a significant role in biochemical reactions, particularly as an inhibitor of human neutrophil elastase (hNE) . Human neutrophil elastase is a serine proteinase involved in the degradation of extracellular matrix proteins and various plasma proteins . The interaction between this compound and hNE is competitive, where the compound binds to the active center of the enzyme, inhibiting its activity . This inhibition is crucial in regulating inflammatory responses and preventing tissue damage during inflammation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s inhibition of human neutrophil elastase can reduce the degradation of extracellular matrix proteins, thereby maintaining the structural integrity of tissues during inflammatory responses . Additionally, it can affect the expression of genes involved in inflammation and immune responses, further modulating cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of human neutrophil elastase, forming a covalent acyl-enzyme complex . This binding inhibits the enzyme’s proteolytic activity, preventing the degradation of target proteins . Furthermore, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, potentially altering its efficacy and safety . Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects comprehensively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits human neutrophil elastase without causing significant adverse effects . At higher doses, toxic or adverse effects may occur, including potential damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes phase I and phase II metabolic reactions, where it is modified to increase its hydrophilicity and facilitate excretion . These metabolic processes can affect the compound’s bioavailability, efficacy, and safety . Understanding the metabolic pathways is crucial for optimizing its therapeutic applications and minimizing potential side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues . For instance, the compound may be transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Additionally, binding proteins may sequester the compound in specific cellular compartments, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For example, the compound may localize to the cytoplasm, nucleus, or other organelles, where it can interact with target proteins and exert its effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications .
Preparation Methods
The synthesis of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the fluoro-benzenesulfonyl group: This step involves the sulfonylation of the piperidine ring with a fluoro-benzenesulfonyl chloride reagent under basic conditions.
Attachment of the acetic acid moiety:
Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid: can be compared with other similar compounds such as:
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and have similar chemical properties and reactivity.
Piperidine derivatives: Compounds containing the piperidine ring exhibit similar structural features and can undergo similar chemical reactions.
Fluoro-substituted compounds: These compounds have a fluoro group, which imparts unique chemical and physical properties.
The uniqueness of This compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and have diverse applications in scientific research .
Properties
IUPAC Name |
2-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-11-2-1-3-12(9-11)20(18,19)15-6-4-10(5-7-15)8-13(16)17/h1-3,9-10H,4-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQVXICQDIDELI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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